molecular formula C12H13NO B11909692 6-Quinolinol, 7-(1-methylethyl)- CAS No. 101722-73-0

6-Quinolinol, 7-(1-methylethyl)-

Cat. No.: B11909692
CAS No.: 101722-73-0
M. Wt: 187.24 g/mol
InChI Key: YCDQGLQLGNVSOD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Quinolinol, 7-(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of 6-methoxyquinoline bisulfate with concentrated hydrobromic acid, followed by neutralization with ammonia . This method yields 6-quinolinol, which can then be further modified to introduce the isopropyl group at the 7th position.

Industrial Production Methods

Industrial production of 6-Quinolinol, 7-(1-methylethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Quinolinol, 7-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

6-Quinolinol, 7-(1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Quinolinol, 7-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyquinoline: A closely related compound with similar chemical properties.

    7-Isopropylquinoline: Another derivative with an isopropyl group at the 7th position but lacking the hydroxyl group.

    Quinoline N-oxide: An oxidized form of quinoline with different reactivity.

Uniqueness

6-Quinolinol, 7-(1-methylethyl)- is unique due to the presence of both the hydroxyl group and the isopropyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

101722-73-0

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-propan-2-ylquinolin-6-ol

InChI

InChI=1S/C12H13NO/c1-8(2)10-7-11-9(6-12(10)14)4-3-5-13-11/h3-8,14H,1-2H3

InChI Key

YCDQGLQLGNVSOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C2C=CC=NC2=C1)O

Origin of Product

United States

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